REACTION_CXSMILES
|
[OH-].[K+].O.[Br:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]#[N:13])=[CH:7][CH:6]=1.Br[CH2:15][CH2:16][CH2:17]Br>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[Br:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]2([C:12]#[N:13])[CH2:17][CH2:16][CH2:15]2)=[CH:7][CH:6]=1 |f:0.1,5.6|
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Name
|
|
Quantity
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11.4 g
|
Type
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reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3.75 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
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Smiles
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BrC1=CC=C(C=C1)CC#N
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Name
|
|
Quantity
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5.15 g
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Type
|
reactant
|
Smiles
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BrCCCBr
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Name
|
|
Quantity
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82 mg
|
Type
|
catalyst
|
Smiles
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[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
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Name
|
|
Quantity
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68 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The biphasic reaction
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Type
|
CUSTOM
|
Details
|
The heat was removed
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Type
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TEMPERATURE
|
Details
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the reaction was slightly cooled
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Type
|
TEMPERATURE
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Details
|
the stirring was then increased to rapid, and
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Type
|
TEMPERATURE
|
Details
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then heating
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Type
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TEMPERATURE
|
Details
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to reflux, 115° C
|
Type
|
WAIT
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Details
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After 1.5 hours at 115° C.
|
Duration
|
1.5 h
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Type
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TEMPERATURE
|
Details
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the reaction was cooled
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Type
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ADDITION
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Details
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diluted with water
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (×3)
|
Type
|
DRY_WITH_MATERIAL
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Details
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The combined organics were dried with brine and Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo onto Celite
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Type
|
CUSTOM
|
Details
|
The resulting material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
by eluting with a gradient of heptane and EtOAc (0% to 35% EtOAc)
|
Type
|
CUSTOM
|
Details
|
to provide Compound [CXXXIV]
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)C1(CCC1)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |